Maleic Acid

Solubility Formulation Science Analytical Chemistry

Maleic acid (cis-butenedioic acid, CAS 68307-91-5) offers a solubility of 788 g/L at 25°C — 112-fold higher than its trans-isomer fumaric acid — enabling concentrated aqueous formulations without organic co-solvents. This critical property makes it a superior coformer for pharmaceutical cocrystals, where it has been shown to improve oral bioavailability (2–2.6×) and intrinsic dissolution rates (1–2.6×) for poorly soluble APIs like telmisartan. It also serves as a specific inhibitor of the human mitochondrial NAD(P)+-dependent malic enzyme, providing an essential negative control for enzymology studies. For bioprocess applications, maleic acid can be enzymatically isomerized to fumaric acid at 95% yield. Procure this high-purity, research-grade maleic acid to leverage these unique physicochemical and biochemical advantages.

Molecular Formula C4H4O4
C4H4O4
HOOCCH=CHCOOH
Molecular Weight 116.07 g/mol
CAS No. 68307-91-5
Cat. No. B7760973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleic Acid
CAS68307-91-5
Molecular FormulaC4H4O4
C4H4O4
HOOCCH=CHCOOH
Molecular Weight116.07 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C(=O)O
InChIInChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-
InChIKeyVZCYOOQTPOCHFL-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C
79.000 lb/100 lb water at 77 °F
In water, 441,000 mg/L at 25 °C
Freely soluble in alcohol;  soluble in acetone, glacial acetic acid;  slightly soluble in ether;  practically insoluble in benzene
For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page.
441 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 78 (soluble)

Structure & Identifiers


Interactive Chemical Structure Model





Maleic Acid (CAS 68307-91-5): Physicochemical and Biochemical Differentiation from Fumaric Acid for Scientific Procurement


Maleic acid (cis-butenedioic acid, CAS 68307-91-5) is a four-carbon unsaturated dicarboxylic acid and the cis-isomer of fumaric acid [1]. It exhibits a melting point of 130–140 °C, aqueous solubility of 788 g/L at 25 °C, and pKa values of pKa1 1.9 and pKa2 6.5 [2]. Maleic acid serves as a critical building block in polymer synthesis, pharmaceutical cocrystal engineering, and as a mechanistic probe in enzymology [3].

Why Maleic Acid Cannot Be Interchanged with Fumaric Acid in Research and Industrial Workflows


Maleic acid and fumaric acid are geometric isomers (cis vs. trans), yet their functional behavior diverges fundamentally across solubility, reactivity, and biological activity. Maleic acid is approximately 112 times more water-soluble than fumaric acid (788 g/L vs. 7 g/L at 25 °C) [1] and is significantly more acidic (pKa1 1.9 vs. 3.0) [2]. Critically, in biochemical systems, maleic acid acts as an inhibitor of the human mitochondrial NAD(P)+-dependent malic enzyme, whereas fumaric acid functions as its allosteric activator [3]. These divergent properties preclude generic substitution without experimental revalidation.

Maleic Acid (CAS 68307-91-5): Comparative Quantitative Evidence for Scientific Selection


Aqueous Solubility of Maleic Acid Exceeds Fumaric Acid by 112-Fold

Maleic acid demonstrates aqueous solubility of 788 g/L at 25 °C, compared to fumaric acid at 7 g/L under identical conditions [1]. This 112-fold differential arises from the intramolecular hydrogen bonding in the cis-configuration of maleic acid, which reduces intermolecular crystal lattice energy relative to the trans-configuration of fumaric acid [2].

Solubility Formulation Science Analytical Chemistry

Maleic Acid pKa1 of 1.9 Enables Protonation-Dependent Reactivity Distinct from Fumaric Acid

Maleic acid exhibits pKa1 = 1.9 and pKa2 = 6.5, compared to fumaric acid with pKa1 = 3.0 and pKa2 = 4.5 [1]. The significantly lower pKa1 of maleic acid (ΔpKa = 1.1 units, corresponding to approximately 12.6-fold higher Ka1) reflects stabilization of the monoanion via intramolecular hydrogen bonding between the cis-carboxylate and the adjacent carboxylic acid group [2].

Acid-Base Chemistry Buffer Preparation Reaction Optimization

Maleic Acid Inhibits Human Mitochondrial Malic Enzyme, Whereas Fumaric Acid Activates It

In a head-to-head enzymological study of human mitochondrial NAD(P)+-dependent malic enzyme (m-NAD(P)-ME), the cis-isomer maleic acid significantly inhibited ME activity, whereas the trans-isomer fumaric acid functioned as an allosteric activator [1]. Succinate, a saturated analog, showed partial activation but with lower potency than fumarate [2]. This functional inversion demonstrates that the cis configuration precludes productive allosteric binding and instead promotes active-site or allosteric-site inhibition [1].

Enzymology Allosteric Regulation Biochemical Probes

Maleic Acid Exhibits Toxicity at 0.5% Dietary Concentration, Lower Threshold Than Fumaric Acid

In a comparative chronic oral toxicity study, maleic acid induced toxic effects at dietary concentrations of 0.5% or more, whereas fumaric acid demonstrated toxicity only at the 1.5% concentration level, and oxalic and tartaric acids showed no toxicity up to 1.2% [1]. This 3-fold differential in toxic threshold establishes maleic acid as the more acutely toxic species among the C4 dicarboxylic acids tested [2].

Toxicology Safety Assessment In Vivo Studies

APAP-Maleic Acid Cocrystal Demonstrates Superior Stability Under Humid Conditions vs. APAP-Oxalic Acid Cocrystal

In a comparative cocrystal stability study, paracetamol (APAP) cocrystals formed with maleic acid (APAP-MLA) demonstrated superior stability to those formed with oxalic acid (APAP-OXA) when ground with moisture or maintained at high temperature and relative humidity [1]. Under these conditions, oxalic acid converted to its dihydrate form, compromising cocrystal integrity, whereas the APAP-MLA cocrystal remained stable [2]. However, in aprotic solvent slurry methods, APAP-OXA exhibited greater stability due to lower solubility product [1].

Cocrystal Engineering Pharmaceutical Solid Forms Stability Studies

Telmisartan-Maleic Acid Cocrystal Achieves 2–2.6-Fold Bioavailability Enhancement Over Pure Drug

In a crystal engineering study of telmisartan (TEL), a BCS Class II antihypertensive drug with poor aqueous solubility, the TEL-maleic acid (TEL-MA) cocrystal exhibited a 3–5.5-fold increase in aqueous solubility and a 1–2.6-fold increase in intrinsic dissolution rate compared to pure TEL [1]. In vivo pharmacokinetic studies further demonstrated a 2–2.6-fold improvement in relative oral bioavailability [2]. Notably, coformers lacking auxiliary functionality formed eutectic mixtures rather than cocrystals, highlighting maleic acid's structural suitability for cocrystal formation [1].

Bioavailability Enhancement Cocrystal Formulation BCS Class II Drugs

Maleic Acid (CAS 68307-91-5): High-Impact Application Scenarios Supported by Quantitative Differentiation Evidence


Pharmaceutical Cocrystal Engineering for BCS Class II/IV APIs Requiring Bioavailability Enhancement

Maleic acid serves as a high-performance coformer for APIs with poor aqueous solubility. The telmisartan-maleic acid cocrystal demonstrated a 2–2.6-fold improvement in relative oral bioavailability over pure telmisartan [1], while also achieving 3–5.5-fold higher aqueous solubility and 1–2.6-fold faster intrinsic dissolution [2]. Additionally, paracetamol-maleic acid cocrystals exhibited superior stability under humid conditions compared to oxalic acid-based cocrystals, making maleic acid a preferred coformer for moisture-sensitive formulations [3].

Enzymology Studies Requiring Allosteric Probe Discrimination Between Activation and Inhibition

In studies of human mitochondrial NAD(P)+-dependent malic enzyme (m-NAD(P)-ME), maleic acid functions as a specific inhibitor, whereas its trans-isomer fumaric acid acts as an allosteric activator [1]. This functional inversion makes maleic acid an essential negative control and mechanistic probe for dissecting the structural determinants of allosteric regulation. Researchers investigating malic enzyme pharmacology or fumarate analog screening require maleic acid to establish baseline inhibition and validate cis-trans stereochemical specificity [2].

Industrial Biotransformation: Maleic Acid as Substrate for Fumaric Acid Production via Microbial Isomerization

Maleic acid can be enzymatically isomerized to fumaric acid using maleate cis-trans isomerase from Pseudomonas alcaligenes strain XD-1. Heat treatment of whole cells at 70 °C for 1 hour in the presence of 30 mM CaCl₂ selectively inactivates fumarase while preserving isomerase activity, enabling a 95.0% production yield of fumaric acid (57.0 g/L from 60 g/L maleic acid) compared to 69.8% yield with untreated cells [1]. This bioprocess offers an alternative to chemical catalytic isomerization for fumaric acid production [2].

High-Concentration Aqueous Formulation Development Requiring Extreme Dicarboxylic Acid Solubility

Maleic acid's aqueous solubility of 788 g/L at 25 °C—112-fold higher than fumaric acid's 7 g/L [1]—enables the preparation of highly concentrated stock solutions and reaction media without organic cosolvents. This property is critical for applications requiring dissolved dicarboxylic acid at molar concentrations, including polymer synthesis initiator systems, electroplating baths, and certain analytical derivatization protocols where fumaric acid would precipitate and confound results [2].

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